molecular formula C10H7NOS B1457551 2-(Thiophen-2-yl)isonicotinaldehyde CAS No. 1226163-72-9

2-(Thiophen-2-yl)isonicotinaldehyde

Cat. No. B1457551
CAS RN: 1226163-72-9
M. Wt: 189.24 g/mol
InChI Key: VYEAKJBVRGGAPH-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)isonicotinaldehyde is a chemical compound with the formula C10H7NOS and a molecular weight of 189.23 . It has potential applications in various fields, including scientific research and drug development.


Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(Thiophen-2-yl)isonicotinaldehyde, often involves the use of aromatic bromides, which can be modified by the Suzuki-Miyaura reaction . A study reported the synthesis of a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction .


Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)isonicotinaldehyde is represented by the formula C10H7NOS .


Chemical Reactions Analysis

2-(Thiophen-2-yl)isonicotinaldehyde may participate in various chemical reactions. For instance, it has been used in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which were designed by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .

Scientific Research Applications

Synthesis and Biological Importance

2-(Thiophen-2-yl)isonicotinaldehyde plays a crucial role in the synthesis of thiophene derivatives, which are aromatic compounds featuring a sulfur atom in their five-membered ring. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Their significance extends beyond medicinal chemistry, finding applications in organic materials due to their electronic properties, agrochemicals, flavors, and dyes. The synthesis of thiophene derivatives has been a focus of considerable research, leading to the development of diverse methods and novel approaches aimed at improving efficiency, versatility, and environmental friendliness. This highlights the ongoing interest in exploring thiophene derivatives for new applications in natural product synthesis and drug development, making 2-(Thiophen-2-yl)isonicotinaldehyde a compound of interest for future scientific research and pharmaceutical development (Xuan, 2020).

Environmental and Toxicological Studies

The study of thiophene analogues, such as those related to 2-(Thiophen-2-yl)isonicotinaldehyde, extends into environmental and toxicological research. For instance, research has been conducted on the carcinogenicity of thiophene analogues, investigating their potential to cause cancer in comparison to known carcinogens like benzidine and 4-aminobiphenyl. These studies have synthesized thiophene analogues and evaluated them for carcinogenic potential using various assays, contributing to our understanding of the structural factors that influence carcinogenicity and the safety of thiophene-containing compounds (Ashby et al., 1978).

Biodegradation of Thiophene Compounds

The environmental impact of thiophene derivatives, including their occurrence, toxicity, and biodegradation, particularly in the context of petroleum contamination, has been a subject of research. Studies have explored the biodegradation pathways of thiophenes, identifying the mechanisms by which these compounds are broken down in the environment. This research is crucial for developing strategies to mitigate the environmental impact of thiophene-containing pollutants, further emphasizing the importance of understanding the chemical behavior of compounds like 2-(Thiophen-2-yl)isonicotinaldehyde (Kropp & Fedorak, 1998).

Future Directions

2-(Thiophen-2-yl)isonicotinaldehyde and related compounds have potential applications in various fields. For instance, N-(thiophen-2-yl) nicotinamide derivatives have been identified as significant lead compounds for further structural optimization, and they show promise as fungicide candidates .

properties

IUPAC Name

2-thiophen-2-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-3-4-11-9(6-8)10-2-1-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEAKJBVRGGAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)isonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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